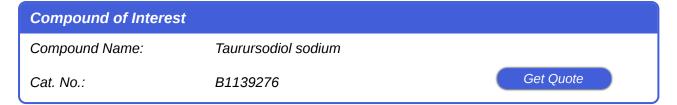


The history and development of Taurursodiol sodium for therapeutic use

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The Therapeutic Development of Taurursodiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurursodiol, also known as tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid that has garnered significant interest in the scientific community for its potential therapeutic applications in a range of neurodegenerative diseases. This technical guide provides an indepth overview of the history, development, and scientific rationale behind the therapeutic use of taurursodiol, with a primary focus on its investigation in Amyotrophic Lateral Sclerosis (ALS) as part of a combination therapy.

This document details the preclinical evidence, proposed mechanisms of action, and extensive clinical trial data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

History and Development

Taurursodiol has a long history of use in traditional Chinese medicine for various ailments. Its modern scientific investigation began with its known cytoprotective and anti-apoptotic (anti-cell death) properties, particularly in liver diseases. The transition to investigating its potential in



neurodegenerative diseases was driven by the recognition that shared cellular stress pathways, such as endoplasmic reticulum (ER) stress and mitochondrial dysfunction, are implicated in both hepatic and neuronal cell death.

The development of a proprietary combination of sodium phenylbutyrate and taurursodiol, known as AMX0035 (and later marketed as Relyvrio in the United States and Albrioza in Canada), by Amylyx Pharmaceuticals marked a significant step in its therapeutic development for ALS.[1] The rationale for this combination was to synergistically target two distinct but interconnected pathways involved in neuronal death.[2]

The journey of AMX0035 has been marked by a notable regulatory path, including an initial FDA approval for the treatment of ALS based on Phase 2 clinical trial data, followed by a voluntary market withdrawal after a subsequent Phase 3 trial did not meet its primary endpoint. [1][2] This trajectory underscores the complexities of drug development for neurodegenerative diseases and highlights the importance of rigorous scientific evaluation.

Mechanism of Action: A Dual Approach to Neuroprotection

The therapeutic hypothesis for the combination of sodium phenylbutyrate and taurursodiol is centered on the synergistic mitigation of two key cellular stress pathways implicated in the pathogenesis of ALS and other neurodegenerative diseases: endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[3]

2.1. Taurursodiol: Targeting Mitochondrial Dysfunction and Apoptosis

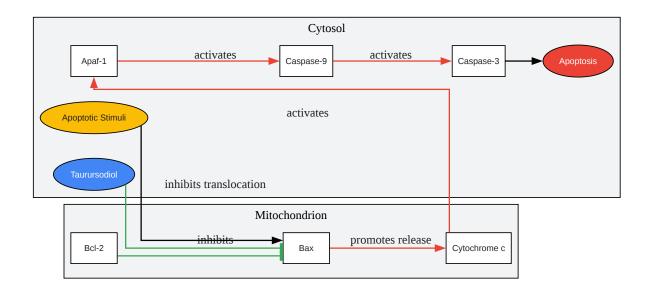
Taurursodiol is believed to exert its neuroprotective effects primarily by intervening in the mitochondrial pathway of apoptosis. Mitochondrial dysfunction is a hallmark of neurodegeneration, leading to energy deficits, oxidative stress, and the initiation of programmed cell death.

Taurursodiol is thought to act by:

• Stabilizing Mitochondrial Membranes: It helps to maintain the integrity of the mitochondrial outer membrane, preventing the release of pro-apoptotic factors.



• Inhibiting the Intrinsic Apoptotic Pathway: By preventing the translocation of pro-apoptotic proteins like Bax to the mitochondria, taurursodiol inhibits the release of cytochrome c, a critical step in the activation of caspases and the execution of apoptosis.



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Mitochondrial Apoptosis Pathway Modulation

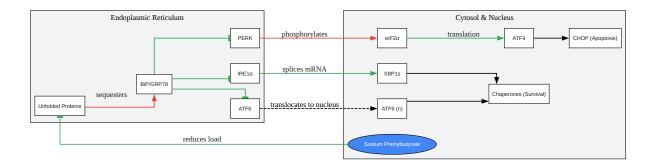
2.2. Sodium Phenylbutyrate: Alleviating Endoplasmic Reticulum Stress

Sodium phenylbutyrate is a small molecule that acts as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. Its primary role in this combination therapy is to combat ER stress. The ER is responsible for the proper folding and modification of proteins. In neurodegenerative diseases, an accumulation of misfolded proteins can trigger the Unfolded Protein Response (UPR), which, if prolonged, leads to apoptosis.

Sodium phenylbutyrate is thought to mitigate ER stress by:



- Enhancing Protein Folding Capacity: As a chemical chaperone, it can help stabilize proteins in their correct conformation, reducing the load of misfolded proteins.
- Modulating the UPR: It can influence the signaling pathways of the UPR, promoting prosurvival signals and attenuating pro-apoptotic signals.



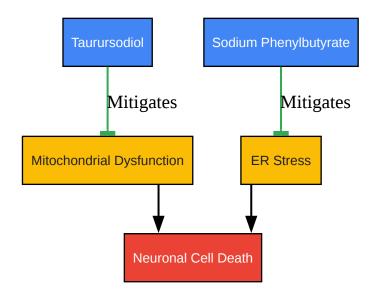
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Unfolded Protein Response (UPR) Modulation

2.3. Synergistic Neuroprotection

Preclinical studies have suggested that the combination of sodium phenylbutyrate and taurursodiol results in a synergistic neuroprotective effect, greater than the effect of either compound alone. This synergy is believed to arise from the simultaneous targeting of two critical and interconnected cell death pathways.





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Synergistic Targeting of Cell Death Pathways

Preclinical Studies

The therapeutic potential of taurursodiol, both alone and in combination with sodium phenylbutyrate, has been evaluated in various preclinical models of neurodegenerative diseases.

3.1. In Vitro Studies in ALS Patient-Derived Fibroblasts

A key preclinical study investigated the effects of sodium phenylbutyrate (PB), taurursodiol (TURSO), and their combination (AMX0035) on the transcriptomic and metabolomic profiles of primary skin fibroblasts from individuals with sporadic ALS and healthy controls.

Experimental Protocol:

- Cell Culture: Primary skin fibroblasts were obtained from twelve individuals with sporadic ALS and twelve healthy donors.
- Treatment: Fibroblast lines were treated with either PB alone, TURSO alone, or the combination (AMX0035).
- Analysis: Transcriptomic analysis was performed using RNA sequencing, and metabolomic analysis was conducted using mass spectrometry.



 Pathways Analyzed: Gene and metabolite changes were mapped to ALS-relevant pathways, including nucleocytoplasmic transport, the unfolded protein response, mitochondrial function, RNA metabolism, and innate immunity.

Key Findings:

- The combination of PB and TURSO induced more significant and distinct changes in gene and metabolite expression compared to either compound alone.
- A majority of the observed changes were unique to the combination treatment, suggesting a synergistic effect rather than a simple additive one.
- 3.2. In Vivo Studies in a Transgenic Mouse Model of ALS

AMX0035 was evaluated in the G93A SOD1 transgenic mouse model of ALS, a well-established model that exhibits a progressive motor neuron degeneration phenotype.

Experimental Protocol:

- Animal Model: G93A SOD1 transgenic mice were used.
- Treatment: Mice were treated with AMX0035.
- Assessments: The study likely assessed motor function, disease onset, and survival.

Key Findings:

- AMX0035 was shown to reduce inflammation and oxidative cellular death in cellular models.
- In a transgenic mouse model, AMX0035 was found to reduce soluble amyloid-beta, suggesting a potential role in immunological clearance.

Clinical Development

The clinical development of taurursodiol in combination with sodium phenylbutyrate (AMX0035) for ALS has been primarily driven by two key clinical trials: the Phase 2 CENTAUR trial and the Phase 3 PHOENIX trial. Additionally, the PEGASUS trial explored its potential in Alzheimer's disease.

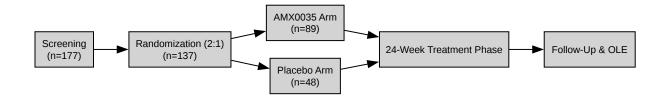


4.1. The CENTAUR Trial (Phase 2)

The CENTAUR trial was a multicenter, randomized, double-blind, placebo-controlled Phase 2 trial designed to evaluate the safety and efficacy of AMX0035 in participants with ALS.

Experimental Protocol:

- Trial Design: Participants were randomized in a 2:1 ratio to receive AMX0035 or a matching placebo for 24 weeks.
- Participants: 137 participants with definite ALS and symptom onset within the previous 18 months were enrolled.
- Intervention: AMX0035 was administered as a powder for oral suspension, containing 3g of sodium phenylbutyrate and 1g of taurursodiol per sachet. The dosing regimen was one sachet daily for the first 3 weeks, then twice daily.
- Primary Outcome: The primary efficacy outcome was the rate of decline in the total score on the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) over 24 weeks.
- Secondary Outcomes: Secondary outcomes included the rate of decline in isometric muscle strength, plasma phosphorylated axonal neurofilament H subunit (pNF-H) levels, slow vital capacity, and survival.



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CENTAUR Trial Workflow

4.2. The PHOENIX Trial (Phase 3)



The PHOENIX trial was a larger, global, randomized, placebo-controlled Phase 3 clinical trial designed to confirm the findings of the CENTAUR trial.

Experimental Protocol:

- Trial Design: A 48-week, randomized, placebo-controlled global trial.
- Primary Outcome: The primary efficacy outcome was the change from baseline in the ALSFRS-R total score at 48 weeks.
- Secondary Outcomes: Secondary endpoints included assessments of quality of life, overall survival, and respiratory function.

4.3. The PEGASUS Trial (Phase 2)

The PEGASUS trial was a Phase 2a trial that evaluated the activity of sodium phenylbutyrate and taurursodiol in individuals with Alzheimer's disease.

Experimental Protocol:

- Trial Design: A 24-week, randomized, double-blind, placebo-controlled trial.
- Participants: Individuals with late mild cognitive impairment or early dementia due to Alzheimer's disease.
- Primary Outcome: The primary endpoint was safety and tolerability.
- Exploratory Outcomes: A range of cerebrospinal fluid (CSF) biomarkers related to Alzheimer's disease pathology and neurodegeneration were assessed.

Quantitative Data Summary

The following tables summarize the key quantitative data from the CENTAUR and PHOENIX clinical trials.

Table 1: Key Efficacy Outcomes from the CENTAUR Trial



Outcome	AMX0035 (n=89)	Placebo (n=48)	Difference	95% CI	p-value
ALSFRS-R Score Decline (points/month)	-1.24	-1.66	0.42	0.03 to 0.81	0.03
Overall Survival (Median, months)	25.0	18.5	6.5	-	0.023

Data from the CENTAUR trial publication.

Table 2: Key Outcomes from the PHOENIX Trial

Outcome	AMX0035	Placebo	p-value
Change in ALSFRS-R Score at 48 Weeks	No significant difference	No significant difference	0.667
Secondary Endpoints	No significant differences observed	No significant differences observed	-

Data from the PHOENIX trial topline results announcement.

Table 3: Select Biomarker Changes in the PEGASUS Trial



Biomarker	Change with AMX0035	
CSF p-tau181	Reduction	
CSF Total Tau	Reduction	
CSF Neurogranin	Reduction	
CSF Fatty Acid Binding Protein-3 (FABP3)	Reduction	
CSF YKL-40	Reduction	

Data from exploratory analyses of the PEGASUS trial.

Conclusion and Future Directions

Taurursodiol, particularly in combination with sodium phenylbutyrate, has demonstrated a compelling scientific rationale for its use in neurodegenerative diseases by targeting the fundamental cellular processes of ER stress and mitochondrial dysfunction. Preclinical studies have provided evidence for a synergistic neuroprotective effect.

The clinical development program in ALS has yielded mixed results. The Phase 2 CENTAUR trial showed a statistically significant slowing of functional decline and a survival benefit, leading to accelerated regulatory approval. However, the larger Phase 3 PHOENIX trial did not confirm these efficacy findings, resulting in the voluntary withdrawal of the product from the market.

This journey underscores the challenges in translating promising early-phase data into definitive clinical efficacy for complex and heterogeneous diseases like ALS. Despite the outcome of the PHOENIX trial, the scientific investigation into the roles of ER stress and mitochondrial dysfunction in neurodegeneration remains a critical area of research. The data generated from the comprehensive preclinical and clinical studies of taurursodiol and sodium phenylbutyrate provide valuable insights for the field and will undoubtedly inform the design of future therapeutic strategies for neurodegenerative diseases. Further research may explore the potential of these mechanisms in other neurodegenerative conditions, as suggested by the ongoing investigation of AMX0035 in Progressive Supranuclear Palsy.



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